3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 503432-23-3
Cat. No.: VC4921195
Molecular Formula: C22H17ClN2OS2
Molecular Weight: 424.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503432-23-3 |
|---|---|
| Molecular Formula | C22H17ClN2OS2 |
| Molecular Weight | 424.96 |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2 |
| Standard InChI Key | QQIJFUZNRAMMLC-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4 |
Introduction
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from thiophene-based precursors. Common methods include heterocyclization reactions, where thiophene derivatives are converted into the pyrimidine ring system through various chemical transformations . For instance, the use of 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs can lead to the formation of thienopyrimidines under thermal or microwave irradiation conditions .
Biological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for various biological activities, including:
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Antibacterial and Antifungal Activities: Some derivatives have shown promising antimicrobial properties, with activities comparable to or surpassing those of standard drugs like ceftriaxone and Pimafucin .
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Antitumor Activities: These compounds have been tested for their ability to inhibit tumor cell growth. For example, cycloalkylthieno[2,3-d]pyrimidinone derivatives have demonstrated inhibitory activities against HepG2, MCF-7, and BCG-823 cell lines .
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Kinase Inhibition: Certain derivatives, such as those with specific substitutions, have been identified as potent ROCK inhibitors, affecting cell migration and morphology .
Potential Therapeutic Applications
Given their diverse biological activities, thieno[2,3-d]pyrimidin-4(3H)-one derivatives hold promise for various therapeutic applications:
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Cancer Treatment: Their antitumor properties make them candidates for cancer therapy.
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Infectious Diseases: Compounds with antibacterial and antifungal activities could be developed into treatments for infections.
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Kinase-Related Disorders: Derivatives with kinase inhibitory activity may be useful in treating conditions associated with abnormal kinase activity.
Data Table: Biological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Future Directions
Future studies should focus on synthesizing and evaluating the biological activities of specific derivatives like "3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one" to explore their therapeutic potential fully. Additionally, detailed SAR studies will be essential for optimizing the biological activities of these compounds.
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